2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by an imidazole ring fused with a pyridine moiety, with a methoxy group at the second position and a methyl group at the first position. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and methylation reactions. The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent-free or green chemistry approaches are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For example, as a GABA A receptor agonist, it modulates the activity of the receptor, leading to changes in neuronal excitability. The compound may also inhibit certain enzymes or interact with DNA, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[4,5-c]pyridine: Lacks the methoxy group but shares similar biological activities.
1-Methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid: Contains a carboxylic acid group, leading to different chemical properties and applications.
Novel iminocoumarin imidazo[4,5-b]pyridine derivatives: These compounds have additional functional groups that enhance their biological activities.
Uniqueness
2-Methoxy-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61078-17-9 |
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Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-methoxy-1-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-11-7-3-4-9-5-6(7)10-8(11)12-2/h3-5H,1-2H3 |
InChI Key |
KCIUTWZJRCPALI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1OC |
Origin of Product |
United States |
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